1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a dimethyl-oxazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation of Piperazine: The piperazine ring is alkylated using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like sodium hydride.
Coupling Reaction: The final step involves coupling the oxazole derivative with the alkylated piperazine under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxazole N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperidine
- 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)morpholine
Uniqueness
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918481-17-1 |
---|---|
Molecular Formula |
C18H25N3O |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3,5-dimethyl-4-[[4-(1-phenylethyl)piperazin-1-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C18H25N3O/c1-14-18(16(3)22-19-14)13-20-9-11-21(12-10-20)15(2)17-7-5-4-6-8-17/h4-8,15H,9-13H2,1-3H3 |
InChI Key |
DGMBLQBZXWEEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.